molecular formula C12H8Cl2N2O B076223 2,2'-Dichloroazoxybenzene CAS No. 13556-84-8

2,2'-Dichloroazoxybenzene

Cat. No. B076223
CAS RN: 13556-84-8
M. Wt: 267.11 g/mol
InChI Key: NKUNBLUACJUHOA-UHFFFAOYSA-N
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Patent
US04550207

Procedure details

53.4 g of 2,2'-dichloroazoxybenzene are stirred in 60 ml of methanol. 0.6 g of sodium hydroxide and 11.8 ml of hydrazine hydrate are added and the mixture is warmed to 65° C. After Raney nickel has been added (a total of about 0.05 g in 2-3 portions) vigorous evolution of nitrogen starts. The reduction has ended after 30 minutes. The mixture is cooled to 10° C. and diluted with water and the 2,2'-dichlorohydrazobenzene which has crystallised out is filtered off and washed with water until neutral. After the rearrangement to 3,3'-dichlorobenzidine and tetrazotisation with nitrous acid, a yield of 86% of theory is obtained.
Quantity
53.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
11.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClC1C=CC=CC=1[N+:8](=[N:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[Cl:17])[O-:9].[OH-:18].[Na+].O.NN>CO.[Ni].O>[Cl:17][C:12]1[CH:13]=[C:14]([C:14]2[CH:15]=[CH:16][C:11]([NH2:10])=[C:12]([Cl:17])[CH:13]=2)[CH:15]=[CH:16][C:11]=1[NH2:10].[N:8]([OH:9])=[O:18] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
53.4 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)[N+]([O-])=NC1=C(C=CC=C1)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
11.8 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to 10° C.
CUSTOM
Type
CUSTOM
Details
the 2,2'-dichlorohydrazobenzene which has crystallised out
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with water until neutral

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=C(C=CC1N)C1=CC(=C(N)C=C1)Cl
Name
Type
product
Smiles
N(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04550207

Procedure details

53.4 g of 2,2'-dichloroazoxybenzene are stirred in 60 ml of methanol. 0.6 g of sodium hydroxide and 11.8 ml of hydrazine hydrate are added and the mixture is warmed to 65° C. After Raney nickel has been added (a total of about 0.05 g in 2-3 portions) vigorous evolution of nitrogen starts. The reduction has ended after 30 minutes. The mixture is cooled to 10° C. and diluted with water and the 2,2'-dichlorohydrazobenzene which has crystallised out is filtered off and washed with water until neutral. After the rearrangement to 3,3'-dichlorobenzidine and tetrazotisation with nitrous acid, a yield of 86% of theory is obtained.
Quantity
53.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
11.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClC1C=CC=CC=1[N+:8](=[N:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[Cl:17])[O-:9].[OH-:18].[Na+].O.NN>CO.[Ni].O>[Cl:17][C:12]1[CH:13]=[C:14]([C:14]2[CH:15]=[CH:16][C:11]([NH2:10])=[C:12]([Cl:17])[CH:13]=2)[CH:15]=[CH:16][C:11]=1[NH2:10].[N:8]([OH:9])=[O:18] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
53.4 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)[N+]([O-])=NC1=C(C=CC=C1)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
11.8 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to 10° C.
CUSTOM
Type
CUSTOM
Details
the 2,2'-dichlorohydrazobenzene which has crystallised out
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with water until neutral

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=C(C=CC1N)C1=CC(=C(N)C=C1)Cl
Name
Type
product
Smiles
N(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.